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Compound of Interest

Compound Name: Butylcyclooctane

Cat. No.: B100280

This technical guide provides a comprehensive overview of the spectral data for
Butylcyclooctane (C12H24), intended for researchers, scientists, and professionals in drug
development. This document summarizes available quantitative data, details experimental
protocols, and visualizes analytical workflows.

Introduction

Butylcyclooctane is a saturated cycloalkane with the molecular formula C12H24 and a
molecular weight of 168.32 g/mol .[1] Its structural elucidation and characterization rely on
various spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic
Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This guide presents an
analysis of its spectral features, providing valuable data for its identification and for
understanding its chemical properties.

Spectroscopic Data

The following sections present the available spectral data for Butylcyclooctane. The data has
been compiled from publicly accessible databases and is organized for clarity and comparative
analysis.

Mass Spectrometry (MS)

Mass spectrometry of Butylcyclooctane provides crucial information about its molecular
weight and fragmentation pattern, aiding in the confirmation of its structure. The electron
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ionization (EI) mass spectrum of Butylcyclooctane is available through the NIST WebBook.[2]

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Plausible Fragment
168 ~5 [M]+ (Molecular lon)
111 ~25 [C8H15]+

97 ~30 [CTH13]+

83 ~45 [C6H11]+

69 ~75 [C5HY]+

55 100 (Base Peak) [CAHT]+

41 ~85 [C3H5]+

Note: The relative intensities
are approximate values
derived from the graphical
representation of the mass
spectrum and may not be

exact.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

13C NMR data for Butylcyclooctane is indicated as available in the PubChem database,

provided by SpectraBase.[1] While the raw spectral data requires subscription access, the

expected chemical shifts for a saturated cycloalkane with a butyl substituent would fall within

the typical range for sp3 hybridized carbons.
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Carbon Atom Predicted Chemical Shift (ppm)
Cyclooctane Ring Carbons 25-40
Butyl Chain Carbons 14 - 40

Note: Specific peak assignments are not
publicly available and would require
experimental determination or access to the

proprietary spectral database.

Experimental 1H NMR data for Butylcyclooctane is not readily available in the public domain.
However, based on the structure, the proton NMR spectrum is expected to show a complex
pattern of overlapping multiplets in the upfield region, characteristic of saturated aliphatic and
cycloaliphatic protons.

Predicted Chemical Shift

Proton Type Multiplicity
(ppm)

Cyclooctane Ring Protons (- .
12-1.8 Multiplet

CH2-)

Butyl Chain Protons (-CH2-, - .
0.8-1.6 Multiplet

CH-)

Terminal Methyl Protons (- .
~0.9 Triplet

CH3)

Note: These are estimated
values based on typical
chemical shifts for similar

structural motifs.

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for Butylcyclooctane was not found in public
databases. The IR spectrum of a saturated cycloalkane like Butylcyclooctane is expected to
be relatively simple, dominated by C-H stretching and bending vibrations.[3][4]
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Expected Wavenumber (cm-

Vibrational Mode 1) Intensity

C-H Stretch (sp3) 2850 - 2960 Strong

-CH2- Scissoring ~1465 Medium

-CH3 Bending ~1375 Weak to Medium

Note: The absence of
significant absorptions outside
of these regions is
characteristic of a saturated

hydrocarbon.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. These are based on standard procedures for the analysis of non-polar organic
compounds like Butylcyclooctane.

Mass Spectrometry (Electron lonization - GC-MS)

o Sample Preparation: A dilute solution of Butylcyclooctane is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane).

o Gas Chromatography (GC): The sample is injected into a gas chromatograph equipped with
a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5). The oven
temperature is programmed to ensure separation from any impurities. Helium is typically
used as the carrier gas.

 lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing the ejection of an electron to form a
molecular ion ([M]+¢) and subsequent fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of Butylcyclooctane is dissolved in 0.5-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCI3). A small amount of tetramethylsilane
(TMS) may be added as an internal standard (O ppm). The solution is transferred to a 5 mm
NMR tube.

Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The instrument is
tuned, and the magnetic field is shimmed to achieve homogeneity.

1H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, a
small number of scans are sufficient due to the high sensitivity of the 1H nucleus.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the
13C spectrum, resulting in a spectrum of singlets for each unique carbon. Due to the low
natural abundance of 13C, a larger number of scans and a longer acquisition time are
required compared to 1H NMR.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the
internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like Butylcyclooctane, the simplest method is to
place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin
film. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of
the sample is placed directly onto the ATR crystal.

Background Spectrum: A background spectrum of the empty spectrometer (or the clean salt
plates/ATR crystal) is recorded. This is necessary to subtract the spectral contributions of
atmospheric water and carbon dioxide, as well as any absorptions from the sample holder.
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o Sample Spectrum: The prepared sample is placed in the spectrometer's sample
compartment, and the IR spectrum is recorded. The instrument passes infrared radiation
through the sample, and the detector measures the amount of light that is transmitted at
each wavelength.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound like Butylcyclooctane.
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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